BenchChemオンラインストアへようこそ!

5-fluoro-1H-indazol-3-ol

D-amino acid oxidase (DAAO) Positional isomer SAR Enzyme inhibition

5‑Fluoro‑1H‑indazol‑3‑ol (CAS 885519‑12‑0) is a fluorinated heterocyclic building block belonging to the 1H‑indazol‑3‑ol family, existing in equilibrium with its 1,2‑dihydro‑3H‑indazol‑3‑one tautomer [REFS‑1]. It carries a single fluorine atom at the 5‑position of the indazole bicycle and a hydroxyl/oxo group at position The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as the direct precursor to the 5‑fluoro‑1H‑indazol‑3‑amine fragment that is integral to the highly selective RIP2 kinase inhibitor GSK583 (IC₅₀ = 5 nM vs.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 885519-12-0
Cat. No. B1343658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-indazol-3-ol
CAS885519-12-0
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NN2
InChIInChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
InChIKeyIHVNEPLDGLYBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-indazol-3-ol (CAS 885519-12-0) – Procurement‑Relevant Identity, Scaffold Class, and Comparator Landscape


5‑Fluoro‑1H‑indazol‑3‑ol (CAS 885519‑12‑0) is a fluorinated heterocyclic building block belonging to the 1H‑indazol‑3‑ol family, existing in equilibrium with its 1,2‑dihydro‑3H‑indazol‑3‑one tautomer [REFS‑1]. It carries a single fluorine atom at the 5‑position of the indazole bicycle and a hydroxyl/oxo group at position 3. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as the direct precursor to the 5‑fluoro‑1H‑indazol‑3‑amine fragment that is integral to the highly selective RIP2 kinase inhibitor GSK583 (IC₅₀ = 5 nM vs. human RIP2) [REFS‑2]. Its closest procurement‑relevant comparators include the unsubstituted 1H‑indazol‑3‑ol, its positional isomer 6‑fluoro‑1H‑indazol‑3‑ol, and the alternative 5‑halogen congeners 5‑chloro‑ and 5‑bromo‑1H‑indazol‑3‑ol.

5-Fluoro-1H-indazol-3-ol Procurement Risk: Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Verification


1H‑Indazol‑3‑ol derivatives are often treated as interchangeable heterocyclic building blocks, yet both the position and identity of the aromatic substituent control reactivity, downstream biological potency, and pharmacokinetic profile in ways that make simple replacement unreliable. The 5‑fluoro substituent produces an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 41.1 Ų, values that are nearly identical to the unsubstituted parent (XLogP3 1.2, TPSA 41.1 Ų) [REFS‑1] but mask substantial differences in ring electronics, hydrogen‑bonding capacity, and metabolic stability that are only revealed in comparative biological assays [REFS‑2]. For example, shifting the fluorine from position 5 to position 6 converts the scaffold from a weak dihydroorotase inhibitor (IC₅₀ 180 µM) to a potent D‑amino acid oxidase inhibitor (IC₅₀ 0.12 µM) [REFS‑3]. Consequently, procurement of a generic “indazol‑3‑ol” without specification of the substitution pattern introduces significant risk of project failure.

5-Fluoro-1H-indazol-3-ol: Head‑to‑Head Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Selectivity: 5-Fluoro vs. 6-Fluoro-1H-indazol-3-ol in Enzymatic Inhibition

The 6‑fluoro positional isomer (CAS 2065250‑25‑9) is a potent DAAO inhibitor with an IC₅₀ of 0.12 µM [REFS‑1]. In contrast, 5‑fluoro‑1H‑indazol‑3‑ol tested against dihydroorotase showed only weak inhibition (IC₅₀ 1.80 × 10⁵ nM ≈ 180 µM) [REFS‑2]. While these are different enzyme targets, the >1000‑fold difference in binding potency illustrates that the fluorine position on the indazol‑3‑ol scaffold is a decisive determinant of biological activity, not a minor structural variation.

D-amino acid oxidase (DAAO) Positional isomer SAR Enzyme inhibition

Halogen‑Dependent Lipophilicity and Steric Profile: 5‑F vs. 5‑Cl vs. 5‑Br

Fluorine at the 5‑position contributes minimally to lipophilicity (XLogP3 = 1.3) compared with chlorine (XLogP3 estimated ~1.9 for 5‑Cl analog) or bromine (~2.2 for 5‑Br), while providing the strongest electron‑withdrawing inductive effect (–I) [REFS‑1]. The van der Waals volume of fluorine (5.8 ų) is closer to hydrogen (3.6 ų) than to chlorine (12.0 ų), making 5‑F the preferred choice when minimal steric perturbation of the indazole ring is required but electronic modulation is desired [REFS‑2].

Lipophilicity tuning Halogen bonding Physicochemical SAR

Downstream Drug Candidate Potency: The 5‑Fluoroindazole Fragment in GSK583 vs. Non‑Fluorinated Analog

GSK583, built directly from the 5‑fluoro‑1H‑indazol‑3‑amine fragment (accessible via amination of 5‑fluoro‑1H‑indazol‑3‑ol), inhibits human RIP2 kinase with IC₅₀ = 5 nM and shows <34% inhibition against 209 other kinases at 1 µM [REFS‑1]. The non‑fluorinated parent indazole analog of GSK583 was not pursued as a development candidate and showed significantly reduced RIP2 affinity, underscoring the essential contribution of the 5‑fluorine to both potency and selectivity [REFS‑2]. Although the comparison is at the elaborated drug‑like molecule level rather than the building block itself, it establishes a direct structure–activity relationship linking the 5‑fluoro substituent to clinical‑quality target engagement.

RIP2 kinase Kinase selectivity GSK583

Tautomeric Equilibrium and Reactivity: 5‑Fluoro vs. 5‑Methyl‑1H‑indazol‑3‑ol

The 3‑hydroxy/3‑oxo tautomeric equilibrium of indazol‑3‑ols controls both the nucleophilic reactivity at the 3‑position and the hydrogen‑bond donor/acceptor character of the ring. Electron‑withdrawing substituents such as 5‑fluoro shift the equilibrium toward the oxo (keto) form, increasing the electrophilicity of the 3‑carbon and facilitating downstream amination or chlorination reactions required for generating 3‑amino building blocks [REFS‑1]. Electron‑donating substituents such as 5‑methyl shift the equilibrium toward the enol form, reducing reactivity toward nucleophiles. This difference has practical consequences for synthetic yield and reproducibility when converting the 3‑ol to 3‑amino intermediates.

Tautomerism Reactivity Nucleophilic substitution

5-Fluoro-1H-indazol-3-ol: Recommended Application Scenarios Derived from Quantitative Evidence


Synthesis of Highly Selective RIP2 Kinase Inhibitors (GSK583 and Derivatives)

The single best‑validated use of 5‑fluoro‑1H‑indazol‑3‑ol is as the immediate precursor to the 5‑fluoro‑1H‑indazol‑3‑amine fragment of GSK583, a tool compound with IC₅₀ = 5 nM against human RIP2 kinase and exquisitely narrow off‑target profile (<34% inhibition across 209 kinases at 1 µM) [REFS‑1]. Any medicinal chemistry program targeting the NOD1/NOD2–RIP2 inflammatory signaling axis should procure this building block specifically, because the published SAR demonstrates that removal or repositioning of the fluorine collapses potency and selectivity [REFS‑2].

Fluorinated Heterocycle Library Synthesis for Kinase Panel Screening

The 5‑fluoro‑1H‑indazol‑3‑ol scaffold is a validated entry point for generating parallel libraries of 5‑substituted indazoles with demonstrated inhibitory activity against GSK‑3β, ROCK2, Aurora2, and JAK2 [REFS‑1]. The fluorine atom confers a favorable combination of low lipophilicity (XLogP3 = 1.3) and strong ring activation, making this building block preferable to 5‑chloro (XLogP3 ≈ 1.9) or 5‑bromo (XLogP3 ≈ 2.2) analogs when the screening cascade penalizes logP creep [REFS‑2].

Positional Isomer Differentiation in Neuroinflammation Target Studies (DAAO vs. RIP2)

When a project explores both DAAO inhibition (schizophrenia, NMDA modulation) and RIP2 inhibition (inflammatory bowel disease, sarcoidosis), the choice between 5‑fluoro and 6‑fluoro‑1H‑indazol‑3‑ol is critical. The 6‑fluoro isomer is a potent DAAO inhibitor (IC₅₀ 0.12 µM) [REFS‑1], whereas the 5‑fluoro scaffold is the critical fragment for RIP2 inhibitors [REFS‑2]. Using the wrong positional isomer would produce a false negative in the respective target assay. Procurement must therefore be target‑specific, not generic.

Electron‑Deficient Indazole Building Block for Nucleophilic Aromatic Substitution Cascades

The electron‑withdrawing effect of the 5‑fluoro substituent increases the electrophilic character of the indazole C‑3 position relative to electron‑neutral or electron‑donating analogs, improving conversion yields in chlorination/amination sequences required for generating 3‑functionalized indazoles [REFS‑1]. Process chemistry groups optimizing cost‑per‑kilogram for late‑stage intermediates should select 5‑fluoro‑1H‑indazol‑3‑ol over 5‑methyl or parent indazol‑3‑ol when reaction efficiency at the 3‑position is the bottleneck.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.